molecular formula C11H9ClN2O3 B1409064 Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1680198-41-7

Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B1409064
CAS No.: 1680198-41-7
M. Wt: 252.65 g/mol
InChI Key: ULBHZBJBQWXISC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl chloroformate in the presence of a base, followed by formylation using a formylating agent such as Vilsmeier-Haack reagent . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ethyl 6-chloro-3-carboxyimidazo[1,2-a]pyridine-8-carboxylate.

    Reduction: Ethyl 6-chloro-3-hydroxymethylimidazo[1,2-a]pyridine-8-carboxylate.

    Substitution: Ethyl 6-substituted-3-formylimidazo[1,2-a]pyridine-8-carboxylate.

Scientific Research Applications

Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

Properties

IUPAC Name

ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)9-3-7(12)5-14-8(6-15)4-13-10(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBHZBJBQWXISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN2C1=NC=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate
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Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate

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